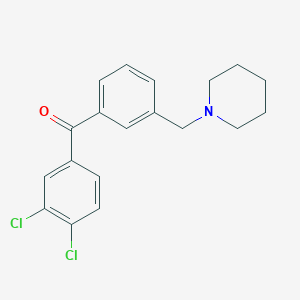

3,4-Dichloro-3'-piperidinomethyl benzophenone

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

3,4-Dichloro-3'-piperidinomethyl benzophenone (DCPMBP) is an important organic compound commonly used in a variety of scientific research applications. It is a synthetic molecule with a unique structure, consisting of a benzene ring with an attached piperidine ring and two chlorine substituents. DCPMBP is an important intermediate in organic synthesis and has a variety of uses in the laboratory, including the synthesis of other compounds, the production of pharmaceuticals, and the study of biochemical and physiological effects.

Applications De Recherche Scientifique

1. Environmental Impact and Water Treatment

- Benzophenone compounds, including derivatives similar to 3,4-Dichloro-3'-piperidinomethyl benzophenone, are utilized as UV filters and are often found in environmental matrices. Their presence in water poses potential ecological and health threats. The transformation of these compounds during water treatment processes, especially chlorination, results in the formation of toxic by-products. This aspect is critical in assessing the environmental impact and strategies for water treatment (Liu, Wei, Liu, & Du, 2016).

2. Chemical Synthesis and Structural Studies

- Compounds structurally related to this compound have been synthesized and characterized, revealing insights into their molecular structure and properties. These studies often involve single-crystal X-ray diffraction, highlighting their conformations and intermolecular interactions, which are essential for understanding their potential applications in various fields, such as materials science (Karthik et al., 2021).

3. Degradation and Toxicity Studies in Water Treatment

- The degradation process and resulting toxicity of benzophenone derivatives during water treatment, including methods like ozonation and oxidation with potassium permanganate, have been extensively studied. These investigations provide vital information on the environmental fate and safety of such compounds, which is crucial for the development of more effective and eco-friendly water treatment solutions (Guo, Lin, Xu, & Qi, 2016).

4. Photostability and Toxicity in Aquatic Environments

- Research on the photostability of benzophenone-type UV filters, closely related to this compound, has shown varying degrees of stability and toxicity in water. These findings are significant for understanding the environmental impact of such chemicals in aquatic ecosystems, particularly in swimming pools and sea swimming areas (Zhuang et al., 2013).

5. Transformation Characteristics and Ecological Risk

- Studies on the transformation characteristics of benzophenone-type UV filters during chlorination disinfection treatments have identified various halogenated products. This research highlights the increased acute toxicity and potential ecological risks associated with these transformation products in water treatment processes (Yang et al., 2017).

Propriétés

IUPAC Name |

(3,4-dichlorophenyl)-[3-(piperidin-1-ylmethyl)phenyl]methanone |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H19Cl2NO/c20-17-8-7-16(12-18(17)21)19(23)15-6-4-5-14(11-15)13-22-9-2-1-3-10-22/h4-8,11-12H,1-3,9-10,13H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NDRVCSVHJNHGSC-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(CC1)CC2=CC(=CC=C2)C(=O)C3=CC(=C(C=C3)Cl)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H19Cl2NO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50643163 |

Source

|

| Record name | (3,4-Dichlorophenyl){3-[(piperidin-1-yl)methyl]phenyl}methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50643163 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

348.3 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

898793-54-9 |

Source

|

| Record name | Methanone, (3,4-dichlorophenyl)[3-(1-piperidinylmethyl)phenyl]- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=898793-54-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (3,4-Dichlorophenyl){3-[(piperidin-1-yl)methyl]phenyl}methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50643163 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(4E)-3-(chloromethyl)-4-[(5-methyl-2-thienyl)methylene]isoxazol-5(4H)-one](/img/structure/B1359542.png)

![2-{[2-(4-Chlorophenyl)-5-methyl-1,3-oxazol-4-yl]-methoxy}benzaldehyde](/img/structure/B1359568.png)

![3-(5-{[(3-Methoxyphenyl)amino]carbonyl}-1,3,4-thiadiazol-2-yl)propanoic acid](/img/structure/B1359574.png)

![4-({[5-(3-Methoxybenzyl)-1,3,4-thiadiazol-2-YL]-carbonyl}amino)benzoic acid](/img/structure/B1359578.png)

![2-{1-[(2,4-Dimethyl-1,3-thiazol-5-YL)carbonyl]-piperidin-4-YL}propanoic acid](/img/structure/B1359579.png)

![Methyl 4-{[5-(anilinocarbonyl)-1,3,4-thiadiazol-2-yl]methoxy}benzoate](/img/structure/B1359580.png)

![Methyl 6-(2-chloroethyl)pyrazolo[1,5-a]pyrimidine-2-carboxylate](/img/structure/B1359582.png)